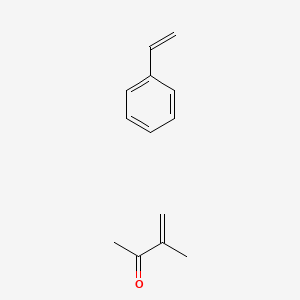

3-Methylbut-3-en-2-one; styrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

25191-48-4 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

3-methylbut-3-en-2-one;styrene |

InChI |

InChI=1S/C8H8.C5H8O/c1-2-8-6-4-3-5-7-8;1-4(2)5(3)6/h2-7H,1H2;1H2,2-3H3 |

InChI Key |

AIOAIRTXDLRLEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)C.C=CC1=CC=CC=C1 |

Related CAS |

25191-48-4 |

Origin of Product |

United States |

Contextualization of 3 Methylbut 3 En 2 One in Contemporary Organic Synthesis Research

3-Methylbut-3-en-2-one, also known as methyl isopropenyl ketone (MIPK), is an α,β-unsaturated ketone that serves as a valuable building block in organic chemistry. nih.govsielc.com As an olefinic compound, its reactivity is dominated by the conjugated system formed by the carbon-carbon double bond and the carbonyl group, making it a target for a variety of synthetic transformations. nih.gov

In contemporary research, the primary application of 3-Methylbut-3-en-2-one is in the field of polymer chemistry, where it functions as a monomer. nih.gov Its ability to undergo polymerization allows for the creation of novel polymers and copolymers with specific properties. Researchers have explored its bulk, solution, bead, and emulsion polymerization to develop clear, moldable plastics. acs.org The synthesis of 3-Methylbut-3-en-2-one itself is an area of study, with methods involving the reaction of methyl ethyl ketone with formaldehyde (B43269) (as paraformaldehyde) under specific catalytic conditions to achieve high selectivity and conversion rates. google.com

The study of α,β-unsaturated carbonyl compounds like 3-Methylbut-3-en-2-one is a significant subfield of organic chemistry. nih.gov These compounds are known to participate in a variety of reactions, including Michael-type additions, and are used to form larger, more complex molecules. nih.gov The reactivity of these ketones is a subject of ongoing investigation, with studies exploring their reactions to create new sulfur-containing compounds and optically active helical polymers. researchgate.netnih.gov

Table 1: Physicochemical Properties of 3-Methylbut-3-en-2-one

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-methylbut-3-en-2-one | nih.gov |

| Molecular Formula | C₅H₈O | nih.gov |

| Molecular Weight | 84.12 g/mol | nih.gov |

| Appearance | Clear colorless liquid | nih.gov |

| Flash Point | 9 °C (48.2 °F) - closed cup | nih.gov |

| Boiling Point | 98 °C | nih.gov |

| Density | 0.855 g/cm³ | nih.gov |

Evolution of Styrene Research in Polymer Science and Organic Chemistry

Styrene (B11656), or ethenylbenzene, is a foundational monomer in the polymer industry and a subject of extensive research in both polymer science and organic chemistry. nih.gov Its history traces back to 1839 when German apothecary Eduard Simon first isolated it from a natural resin. nih.govacs.org Simon observed that the liquid, which he named "styrol," transformed into a hard, rubbery substance over time, an early, un-recognized instance of polymerization. nih.govacs.org

The scientific understanding of this transformation advanced significantly in the 1920s through the work of Hermann Staudinger, who elucidated the principles of polymerization, a contribution for which he later received the Nobel Prize in Chemistry. acs.orgacs.org This foundational work paved the way for the commercialization of polystyrene. The first commercial polystyrene plant was established by BASF in Germany in 1931. acs.org

The Second World War dramatically accelerated styrene research and production. The demand for synthetic rubber (styrene-butadiene rubber, or SBR) for the war effort catapulted styrene into a major industrial chemical, particularly in the United States. orgsyn.org After the war, the large production capacity and low monomer cost spurred diverse applications for polystyrene and its copolymers. orgsyn.org

Modern research continues to refine styrene polymerization processes and expand its applications. Studies have investigated the kinetics and mechanisms of its polymerization, including the self-initiated thermal polymerization process. epo.org A significant area of research focuses on creating copolymers with other monomers, such as alpha-methylstyrene, to enhance properties like heat resistance for specific applications, including electronics housings. google.comgoogle.com This ongoing research involves overcoming challenges like the inhibitory effect that some comonomers have on the polymerization rate. google.com

Table 2: Key Milestones in the Evolution of Styrene Research

| Date | Event | Significance | Source |

|---|---|---|---|

| 1839 | Eduard Simon isolates styrene (styrol) from storax resin. | First isolation of the monomer and observation of its solidification (polymerization). | nih.govacs.org |

| 1845 | John Blyth and August Wilhelm von Hofmann demonstrate polymerization by sunlight. | Confirmed that the transformation occurs without oxidation, establishing it as a polymerization process. | acs.org |

| 1920s | Hermann Staudinger describes the chain-reaction nature of polymerization. | Provided the fundamental scientific basis for modern polymer chemistry. | acs.orgacs.org |

| 1931 | BASF opens the first commercial polystyrene plant. | Marked the beginning of the industrial-scale production and use of polystyrene. | acs.org |

| 1940s | Massive scale-up of styrene production for the US Synthetic Rubber Program. | Established styrene as a high-volume commodity chemical and drove innovation in production technology. | orgsyn.org |

| 1950s-Present | Development of numerous styrene copolymers and advanced polymerization techniques. | Creation of a wide range of materials (e.g., ABS, SAN, SBR) with tailored properties for diverse applications. | google.comgoogle.com |

Interdisciplinary Research Interface Between Enones and Styrenic Systems

Catalytic Pathways for Selective Synthesis of 3-Methylbut-3-en-2-one

Catalysis offers efficient and selective routes to 3-Methylbut-3-en-2-one, primarily through the condensation of smaller, readily available ketones and aldehydes or the dehydrogenation of saturated ketone precursors. These pathways can be broadly categorized into heterogeneous and homogeneous systems, each with distinct advantages.

Heterogeneous Catalysis in Enone Formation

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for industrial processes due to their ease of separation and recyclability. The synthesis of 3-Methylbut-3-en-2-one can be achieved via the Mannich or aldol (B89426) condensation reactions using solid catalysts.

One prominent method involves the reaction of methyl ethyl ketone with paraformaldehyde. A patented process utilizes a dual catalyst system comprising a halogen acid salt of a secondary amine and a non-soluble solid oxide of elements from Groups IB, IIIA, IVA, IVB, VA, VB, VIB, and VIII of the periodic table. researchgate.net This approach yields methyl isopropenyl ketone under relatively mild conditions.

Another key route is the aldol condensation of acetone (B3395972) and formaldehyde (B43269). Vanadium phosphate (B84403) (VPO) catalysts have been investigated for this reaction. Specifically, V⁴⁺ phases like (VO)₂P₂O₇ are selective towards the formation of methyl vinyl ketone, a close structural analog of 3-Methylbut-3-en-2-one. rsc.org In contrast, V⁵⁺ phases tend to produce hydrocarbons. rsc.org The reaction is typically performed at high temperatures, and while catalyst deactivation can occur due to polymer fouling, activity can be restored through oxidation treatment. rsc.orgresearchgate.net

The catalytic dehydrogenation of the saturated precursor, 3-methyl-2-butanone (B44728) (methyl isopropyl ketone), also represents a viable pathway. Research has shown that catalysts like Ni-Na/ZrO₂-MnO₂-ZnO can be used for the synthesis of methyl isopropyl ketone itself from methyl ethyl ketone and methanol, demonstrating the utility of heterogeneous catalysts in producing the necessary precursors. researchgate.net

| Reaction Type | Reactants | Catalyst System | Product(s) | Selectivity/Yield | Reference |

| Mannich Reaction | Methyl Ethyl Ketone + Paraformaldehyde | Secondary Amine Hydrohalide + Solid Metal Oxide | 3-Methylbut-3-en-2-one | 50-60% selectivity | google.com |

| Aldol Condensation | Acetone + Formaldehyde | Vanadium Phosphate ((VO)₂P₂O₇) | Methyl Vinyl Ketone | Selective | rsc.org |

| Ketone Synthesis | Methyl Ethyl Ketone + Methanol + Water | Ni-Na/ZrO₂-MnO₂-ZnO | 3-Methyl-2-butanone | 83.3% selectivity | researchgate.net |

Homogeneous Catalysis for Vinyl Ketone Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often allows for milder reaction conditions and higher selectivity due to well-defined active sites. The synthesis of 3-Methylbut-3-en-2-one can be achieved through the Mannich reaction, which involves the aminoalkylation of an enolizable ketone. adichemistry.comwikipedia.org

A specific application for producing methyl isopropenyl ketone involves reacting methyl ethyl ketone with paraformaldehyde in the presence of a homogeneous catalyst system. This system consists of a secondary amine hydrohalide and a small amount of a carboxylic acid. google.com This method can also co-produce ethyl vinyl ketone. google.com The reaction mechanism proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the ketone. adichemistry.comwikipedia.org

| Reactants | Catalyst System | Temperature (°C) | Pressure (kPa) | Key Products | Reference |

| Methyl Ethyl Ketone + Paraformaldehyde | Secondary Amine Hydrohalide + Carboxylic Acid | 120-150 | 700-1400 | 3-Methylbut-3-en-2-one, Ethyl Vinyl Ketone | google.com |

Asymmetric Catalysis in Enone Derivatives

While the direct asymmetric synthesis of 3-Methylbut-3-en-2-one is not widely reported, asymmetric catalysis is crucial for producing chiral derivatives from related precursors. A significant application is the asymmetric hydrogenation of 3-methyl-2-butanone, the saturated analog of the target enone. This reaction yields optically active (R)-3-methyl-2-butanol, an important chiral building block.

This transformation has been achieved with high enantioselectivity using various chiral catalysts. For example, a wool-Palladium complex has been reported for this purpose. nist.gov Another highly effective system employs Rh-PennPhos complexes (rhodium-P,P′-1,2-phenylenebis(endo-2,5-dialkyl-7-phosphabicyclo[2.2.1]heptane)). nist.gov These methods highlight the power of asymmetric catalysis to create stereocenters from prochiral ketones, providing access to a range of valuable chiral molecules derived from the core structure.

Green Chemistry Approaches in 3-Methylbut-3-en-2-one Production

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of 3-Methylbut-3-en-2-one, this translates into developing solvent-free protocols and utilizing biocatalysis.

Solvent-Free Synthetic Protocols

Eliminating organic solvents from chemical reactions is a key goal of green chemistry, as it reduces waste, cost, and safety hazards. Aldol and Mannich condensations, the primary routes to 3-Methylbut-3-en-2-one, are well-suited to solvent-free conditions. researchgate.nettruman.edu

Often, in a solvent-free aldol condensation, mixing two solid reagents (e.g., a ketone and a solid aldehyde like paraformaldehyde) with a solid base can lead to liquefaction due to melting point depression, allowing the reaction to proceed in the molten state. truman.edu A solvent-free procedure for the Mannich reaction has been reported for the synthesis of 1-aryl-2-(dialkylaminomethyl)-prop-2-en-1-ones, which are structurally related to the target molecule. researchgate.net This suggests that a similar solvent-free approach, reacting methyl ethyl ketone, formaldehyde, and a secondary amine, potentially on a solid support like silica (B1680970) gel, is a feasible green route to 3-Methylbut-3-en-2-one.

Biocatalytic Transformations for Enone Precursors

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity under mild, aqueous conditions. acsgcipr.orgnih.gov While the direct enzymatic synthesis of 3-Methylbut-3-en-2-one is not established, biocatalysis provides efficient routes to its key precursors.

The oxidation of allylic alcohols is a prime example. An engineered E. coli strain has been developed for the efficient oxidation of α,β-unsaturated alcohols. nih.gov This system, co-expressing an alcohol dehydrogenase (ADH), an NADPH oxidase (for cofactor regeneration), and a hemoglobin protein (for enhanced oxygen supply), can convert 3-methyl-2-buten-1-ol (B147165) to 3-methyl-2-butenal (B57294) with high yield. nih.gov A similar enzymatic oxidation of the secondary alcohol precursor, 3-methyl-3-buten-2-ol, would directly yield 3-Methylbut-3-en-2-one. nist.govthegoodscentscompany.com

Furthermore, synthetic biology offers pathways to produce these alcohol precursors from renewable resources. Engineered metabolic pathways in E. coli can produce C5 alcohols like 3-methyl-3-buten-1-ol (B123568) and 3-methyl-2-buten-1-ol from isopentenyl diphosphate (B83284) (IPP), a central metabolite in the isoprenoid pathway. nih.gov

| Biocatalytic Approach | Precursor | Biocatalyst | Product | Key Finding | Reference |

| Whole-cell Oxidation | 3-Methyl-2-buten-1-ol | Engineered E. coli (ADH, NOX, HGB) | 3-Methyl-2-butenal | Complete conversion of 250 mM substrate in 8h. | nih.gov |

| Synthetic Pathway | Isopentenyl Diphosphate (IPP) | Engineered E. coli with NudB phosphatase | 3-Methyl-3-buten-1-ol, 3-Methyl-2-buten-1-ol | Production of C5 alcohols from a central metabolite. | nih.gov |

Flow Chemistry Applications in 3-Methylbut-3-en-2-one Synthesis

The adaptation of synthetic routes to continuous flow processes represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis of 3-Methylbut-3-en-2-one, the application of flow chemistry, particularly for the Meyer-Schuster rearrangement of 2-methyl-3-butyn-2-ol, presents a promising and advanced methodology. While specific documented examples for the continuous synthesis of 3-Methylbut-3-en-2-one are not prevalent in published literature, the principles of flow chemistry have been successfully applied to similar acid-catalyzed rearrangements, providing a strong basis for its application here. wikipedia.orgnih.gov

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones. wikipedia.org In the case of 2-methyl-3-butyn-2-ol, this rearrangement directly yields 3-Methylbut-3-en-2-one. Traditional batch processing of this reaction can present challenges related to temperature control, reaction time, and the handling of acidic catalysts. Flow chemistry offers elegant solutions to these issues.

A hypothetical, yet scientifically grounded, flow process for this synthesis would involve pumping a solution of the precursor, 2-methyl-3-butyn-2-ol, through a heated tube or microreactor containing an immobilized acid catalyst. Microreactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling precise temperature control and minimizing the formation of byproducts that can arise from exothermic events in batch reactors. nih.gov

The use of a solid-supported acid catalyst, such as an acidic ion-exchange resin or a functionalized silica, packed into a column (a packed-bed reactor), would simplify the purification process significantly. In a continuous flow setup, the product stream emerges from the reactor free of the catalyst, eliminating the need for a separate neutralization and filtration step that is typical in batch synthesis. This not only streamlines the process but also allows for the reuse of the catalyst over extended periods, enhancing the economic and environmental viability of the synthesis.

The table below outlines the key parameters and potential advantages of a conceptual flow chemistry setup for the synthesis of 3-Methylbut-3-en-2-one via a catalyzed Meyer-Schuster rearrangement.

| Parameter | Description | Potential Advantage in Flow Chemistry |

| Reactor Type | Packed-bed microreactor or tube reactor | Enhanced heat and mass transfer, precise temperature control. |

| Catalyst | Immobilized acid catalyst (e.g., Amberlyst-15, Nafion) | Simplified product purification, catalyst reusability, reduced waste. |

| Temperature | Optimized for reaction rate and selectivity | Precise control prevents byproduct formation from overheating. |

| Residence Time | The time the reaction mixture spends in the catalytic zone | Easily controlled to maximize conversion and minimize degradation. |

| Solvent | A suitable organic solvent to dissolve the reactant | Can be minimized or recycled, improving process sustainability. |

| Productivity | Continuous output over time | Higher throughput compared to batch processing for large-scale production. |

This flow-based approach to the Meyer-Schuster rearrangement for producing 3-Methylbut-3-en-2-one aligns with the principles of green chemistry by improving energy efficiency, reducing waste, and enhancing process safety, particularly by containing hazardous materials within a closed system.

Mechanistic Investigations of Nucleophilic Additions to the Enone System

The conjugated system of 3-methylbut-3-en-2-one, consisting of a carbon-carbon double bond in conjugation with a carbonyl group, makes it an excellent Michael acceptor. Nucleophiles can add to the β-carbon of the enone system in a conjugate addition, a process that is often thermodynamically controlled.

Michael Addition Kinetics and Stereoselectivity Studies

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com The reaction proceeds via the formation of a resonance-stabilized enolate intermediate. mdpi.com While specific kinetic data for the Michael addition to 3-methylbut-3-en-2-one is not extensively documented in readily available literature, general principles of Michael addition kinetics can be applied. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, the reaction of various α,β-unsaturated carbonyl compounds with thiols has been studied, revealing a significant dependence of the second-order rate constants on the structure of the unsaturated compound. libretexts.org

Stereoselectivity in Michael additions to cyclic enones has been a subject of detailed investigation. For example, the addition of organocuprates to substituted 2-cyclohexenones has shown that the stereochemical outcome can be influenced by the nature of the organocuprate and the substitution pattern of the enone. masterorganicchemistry.com In asymmetric Michael additions, chiral catalysts are employed to control the stereochemistry of the newly formed stereocenters. mdpi.com The stereoselectivity is often rationalized by the formation of a specific transition state assembly where the catalyst, nucleophile, and substrate are oriented in a way that favors the formation of one stereoisomer over the other.

Computational Modeling of Addition Pathways

For Michael additions, DFT calculations can help to understand the factors controlling stereoselectivity. For example, computational studies on organocatalytic Michael additions have been used to evaluate different models for the transition state, often involving hydrogen bonding or other non-covalent interactions to explain the observed enantioselectivity. wikipedia.org These models can predict which face of the enone is more susceptible to nucleophilic attack and the preferred conformation of the reactants in the transition state.

While specific computational studies on the nucleophilic addition to 3-methylbut-3-en-2-one are not widely reported, studies on analogous systems provide a framework for understanding its reactivity. For instance, DFT studies on the Michael addition of enols to α,β-unsaturated acyl-azoliums have shown that the activation energies are sensitive to the formation of hydrogen bonds and the nucleophilic and electrophilic character of the reactants. wikipedia.org

Pericyclic Reactions Involving 3-Methylbut-3-en-2-one

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. 3-Methylbut-3-en-2-one can participate as a dienophile in Diels-Alder reactions and can undergo [2+2] cycloadditions under photochemical conditions.

Diels-Alder Cycloaddition Kinetics and Regioselectivity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com As a dienophile, 3-methylbut-3-en-2-one's reactivity is enhanced by the electron-withdrawing carbonyl group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The kinetics of the Diels-Alder reaction are sensitive to the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com For example, the reaction of cyclopentadiene (B3395910) with itself is a well-known Diels-Alder reaction, and its kinetics have been studied in detail. researchgate.net

When an unsymmetrical diene reacts with an unsymmetrical dienophile like 3-methylbut-3-en-2-one, the question of regioselectivity arises. masterorganicchemistry.com The regioselectivity can often be predicted by considering the electronic effects of the substituents on both the diene and the dienophile. youtube.com The "ortho" and "para" products are generally favored over the "meta" product. masterorganicchemistry.com For a 1-substituted diene reacting with an α,β-unsaturated ketone, the major product is typically the "ortho" regioisomer. For a 2-substituted diene, the "para" regioisomer is usually dominant. This can be rationalized by examining the resonance structures of the reactants, which indicate the sites of partial positive and negative charge, or by considering the orbital coefficients of the Frontier Molecular Orbitals (HOMO of the diene and LUMO of the dienophile). youtube.com

| Diene Substituent Position | Major Regioisomeric Product |

| 1-Substituted Diene | "Ortho" (1,2-disubstituted) |

| 2-Substituted Diene | "Para" (1,4-disubstituted) |

This table illustrates the general rules for predicting the major regioisomer in Diels-Alder reactions.

[2+2] Cycloaddition Pathways and Intermediates

The [2+2] cycloaddition of two alkenes to form a cyclobutane (B1203170) ring is a photochemically allowed process. libretexts.org For enones like 3-methylbut-3-en-2-one, this reaction typically proceeds upon irradiation with UV light. The reaction is believed to occur from the triplet excited state of the enone, which then reacts with a ground-state alkene. This process often involves the formation of a 1,4-diradical intermediate. The stability of this diradical can influence the regioselectivity and stereoselectivity of the cycloaddition.

The photodimerization of cyclic enones, such as cyclopentenone, has been shown to yield head-to-head and head-to-tail dimers. researchgate.net The ratio of these products can be dependent on the reaction conditions and the specific structure of the enone. In some cases, the initially formed cyclobutane products can undergo secondary photoreactions. ucl.ac.uk The mechanism of these photocycloadditions can be complex, and the isolation of specific intermediates is often challenging.

Photochemical Reactivity of 3-Methylbut-3-en-2-one

Beyond [2+2] cycloadditions, the photochemical reactivity of ketones like 3-methylbut-3-en-2-one includes other processes such as Norrish Type I and Type II reactions. wikipedia.org These reactions are initiated by the excitation of the carbonyl group to a singlet or triplet excited state upon absorption of light. wikipedia.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, leading to the formation of two radical fragments: an acyl radical and an alkyl radical. wikipedia.org These radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or disproportionation.

Norrish Type II Reaction: This process occurs if the ketone possesses a γ-hydrogen atom. It involves the intramolecular abstraction of this γ-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical. wikipedia.org This biradical can then either cleave to form an enol and an alkene (fragmentation) or cyclize to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.orgresearchgate.net Given the structure of 3-methylbut-3-en-2-one, which has methyl groups at the γ-position relative to the carbonyl group, it has the potential to undergo Norrish Type II reactions.

Photochemical isomerization is another possible reaction pathway for α,β-unsaturated ketones. Under irradiation, cis-trans isomerization around the carbon-carbon double bond can occur. rsc.orgyoutube.com

| Reaction Type | Description | Key Intermediate |

| Norrish Type I | α-cleavage of the bond adjacent to the carbonyl group. wikipedia.org | Acyl and alkyl radicals. wikipedia.org |

| Norrish Type II | Intramolecular γ-hydrogen abstraction by the excited carbonyl. wikipedia.org | 1,4-biradical. wikipedia.org |

| [2+2] Photocycloaddition | Formation of a cyclobutane ring from two alkene units. libretexts.org | 1,4-diradical. |

| Photochemical Isomerization | Cis-trans isomerization about a double bond. | Excited state (singlet or triplet). |

This table summarizes the primary photochemical pathways available to ketones like 3-methylbut-3-en-2-one.

Photocycloaddition Mechanisms

The interaction of electronically excited 3-methylbut-3-en-2-one with alkenes, such as styrene, leads to the formation of cyclobutane derivatives through a [2+2] photocycloaddition reaction. This type of reaction is a cornerstone of organic photochemistry, providing a direct route to four-membered ring systems. The mechanism typically proceeds through the formation of an excited state of the enone, which then interacts with the ground state alkene.

The photocycloaddition of an α,β-unsaturated ketone with an alkene can proceed via two main pathways, depending on the nature of the excited state. youtube.com Upon irradiation, 3-methylbut-3-en-2-one is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can either react directly with the alkene or undergo intersystem crossing (ISC) to a more stable triplet state (T₁). Reactions from the triplet state are often more common for enones.

The triplet-sensitized reaction with styrene involves the formation of a 1,4-biradical intermediate. The regioselectivity of the addition is determined by the relative stability of the possible biradical intermediates. The addition of the α-carbon of the enone to the β-carbon of styrene, or the β-carbon of the enone to the α-carbon of styrene, will lead to different biradical structures. The most stable biradical, which is typically the one with the radical centers best stabilized by the substituents (e.g., the phenyl group of styrene), will be preferentially formed. Subsequent spin inversion and ring closure of the biradical intermediate yield the cyclobutane product. Due to the stepwise nature of the triplet-mediated reaction, a mixture of stereoisomers can be formed. youtube.com

In some cases, particularly with electron-rich alkenes, the reaction can also proceed through an exciplex, which is an excited-state complex formed between the excited enone and the ground-state alkene. nih.gov The electronic nature of this exciplex can influence the stereochemical outcome of the reaction. For the reaction of 3-methylbut-3-en-2-one with styrene, both head-to-head and head-to-tail regioisomers are possible, leading to a variety of substituted cyclobutane products.

A related, though distinct, photocycloaddition is the Paterno-Büchi reaction, which involves the [2+2] cycloaddition of an excited carbonyl group with a ground-state alkene to form an oxetane. wikipedia.orgrsc.org While the primary focus with α,β-unsaturated ketones is often on the C=C double bond cycloaddition, the carbonyl group can also participate under certain conditions.

Table 1: Potential Products from the Photocycloaddition of 3-Methylbut-3-en-2-one with Styrene

| Reactants | Reaction Type | Key Intermediate | Potential Products (Cyclobutane Derivatives) |

| 3-Methylbut-3-en-2-one + Styrene | [2+2] Photocycloaddition | 1,4-Biradical | Phenyl- and acetyl-substituted methyl- and isopropenyl-cyclobutanes |

This table is interactive. Click on the headers to sort the data.

Photoinduced Rearrangements and Scission Processes

In the absence of a suitable reaction partner, or in parallel with intermolecular reactions, excited 3-methylbut-3-en-2-one can undergo a variety of intramolecular transformations, including rearrangements and bond cleavages. These processes are primarily governed by the well-established Norrish Type I and Norrish Type II reactions of ketones. nih.gov

Norrish Type I Cleavage:

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. nih.gov For 3-methylbut-3-en-2-one, this can occur in two ways: cleavage of the bond between the carbonyl carbon and the methyl group, or cleavage of the bond between the carbonyl carbon and the isopropenyl group. This α-scission results in the formation of a radical pair.

Path A: Cleavage of the acetyl-isopropenyl bond to yield an acetyl radical and an isopropenyl radical.

Path B: Cleavage of the methyl-carbonyl bond to yield a methyl radical and an isopropenoyl radical.

These initially formed radical pairs are highly reactive and can undergo several subsequent reactions:

Decarbonylation: The acyl radicals (acetyl or isopropenoyl) can lose a molecule of carbon monoxide to form new alkyl or vinyl radicals, respectively.

Radical Recombination: The radical fragments can recombine to reform the starting ketone or to form new products.

Disproportionation: Hydrogen transfer between the radicals can lead to the formation of an aldehyde and an alkene.

Norrish Type II Reaction:

The Norrish Type II reaction is an intramolecular process that occurs if there is a hydrogen atom on the γ-carbon relative to the carbonyl group. The excited carbonyl group abstracts this γ-hydrogen, leading to the formation of a 1,4-biradical. nih.gov In the case of 3-methylbut-3-en-2-one, a γ-hydrogen is present on the methyl group of the isopropenyl substituent.

The resulting 1,4-biradical can then undergo two characteristic secondary reactions:

Cleavage (β-scission): Fragmentation of the bond between the α- and β-carbons results in the formation of an enol and an alkene. For 3-methylbut-3-en-2-one, this would lead to the formation of acetone and acetylene. The enol of acetone would then tautomerize to the more stable keto form.

Cyclization (Norrish-Yang reaction): Intramolecular radical combination can lead to the formation of a cyclobutanol derivative.

These rearrangement and scission pathways represent significant decay channels for the excited state of 3-methylbut-3-en-2-one and compete with the intermolecular photocycloaddition reactions. The quantum yields of these processes are dependent on factors such as the solvent and the excitation wavelength.

Table 2: Primary Photoproducts from Norrish Reactions of 3-Methylbut-3-en-2-one

| Reaction Type | Key Intermediate | Primary Products |

| Norrish Type I | Acetyl and Isopropenyl Radicals | Carbon Monoxide, Methane, Ethane, Biisopropenyl |

| Norrish Type II | 1,4-Biradical | Acetone, Acetylene, Methylcyclobutenol |

This table is interactive. Click on the headers to sort the data.

Advanced Polymerization Research of 3 Methylbut 3 En 2 One Methyl Isopropenyl Ketone

Radical Homopolymerization Kinetics and Mechanisms

The radical polymerization of 3-methylbut-3-en-2-one offers a straightforward route to high molecular weight polymers. Research in this area has spanned from conventional free radical methods to more sophisticated controlled radical polymerization techniques, aiming for enhanced control over the polymer architecture.

Conventional Free Radical Polymerization Studies

Conventional free radical polymerization of 3-methylbut-3-en-2-one is typically initiated by the thermal decomposition of a radical initiator. Studies have shown that the choice of initiator plays a crucial role in the efficiency of the polymerization process. For the bulk polymerization of methyl isopropenyl ketone, azobisisobutyronitrile (AIBN) has been found to be a more effective initiator compared to benzoyl peroxide. researchgate.net The polymerization proceeds via the standard mechanism of initiation, propagation, and termination, leading to the formation of poly(methyl isopropenyl ketone).

The kinetics of such polymerizations are influenced by factors including initiator concentration, monomer concentration, and temperature. Higher initiator concentrations generally lead to an increased rate of polymerization but can also result in lower average molecular weights due to a higher rate of termination events.

Controlled Radical Polymerization (CRP) of 3-Methylbut-3-en-2-one

To overcome the limitations of conventional free radical polymerization, such as broad molecular weight distributions and limited control over polymer architecture, controlled radical polymerization (CRP) techniques have been explored for enone monomers. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for a more controlled chain growth.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that has been successfully applied to a wide range of monomers, including vinyl ketones. mdpi.com The controlling agent in RAFT polymerization is a thiocarbonylthio compound, which reversibly deactivates the propagating radical chains. This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).

The RAFT polymerization of monomers similar to 3-methylbut-3-en-2-one typically exhibits a linear increase in the number-average molecular weight (Mn) with monomer conversion, a hallmark of a controlled polymerization process. The evolution of monomer conversion over time often shows an initial induction period, followed by a steady increase until high conversions are reached.

Table 1: Representative Data for RAFT Polymerization of a Vinyl Ketone Monomer

| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | 15 | 3,500 | 1.18 |

| 2 | 32 | 7,200 | 1.15 |

| 4 | 65 | 14,500 | 1.12 |

| 6 | 85 | 19,000 | 1.10 |

| 8 | 95 | 21,200 | 1.09 |

This table presents hypothetical data based on typical results for RAFT polymerization of vinyl monomers to illustrate the expected trends.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to establish an equilibrium between active and dormant polymer chains. chemrestech.com This method allows for excellent control over the polymerization of various monomers, leading to polymers with well-defined architectures.

For enone monomers, ATRP can provide polymers with a linear evolution of molecular weight with conversion and low dispersity values. chemrestech.comcmu.edu The kinetics of ATRP are characterized by a first-order dependence on monomer concentration, indicating a constant concentration of propagating radicals throughout the polymerization.

Table 2: Expected Kinetic Data for ATRP of an Enone Monomer

| Time (min) | ln([M]₀/[M]) | Conversion (%) | Mn,exp ( g/mol ) | Mn,th ( g/mol ) | Đ (Mw/Mn) |

| 30 | 0.22 | 20 | 4,500 | 4,200 | 1.25 |

| 60 | 0.45 | 36 | 8,100 | 7,600 | 1.21 |

| 120 | 0.92 | 60 | 13,500 | 12,600 | 1.17 |

| 240 | 1.61 | 80 | 18,000 | 16,800 | 1.14 |

| 360 | 2.30 | 90 | 20,300 | 18,900 | 1.12 |

This table illustrates the anticipated trends in an ATRP of an enone monomer, where [M]₀ is the initial monomer concentration and [M] is the monomer concentration at a given time. Mn,exp is the experimental molecular weight and Mn,th is the theoretical molecular weight.

Anionic and Cationic Polymerization of 3-Methylbut-3-en-2-one

Ionic polymerization methods offer alternative pathways to poly(methyl isopropenyl ketone), with the potential for achieving high degrees of stereochemical control.

Stereoregular Polymerization Studies

The synthesis of stereoregular polymers, where the stereochemistry of the repeating units is controlled, is a significant goal in polymer science as it can lead to materials with enhanced properties. In the context of 3-methylbut-3-en-2-one, anionic polymerization has shown particular promise for achieving stereoregularity.

Research has demonstrated that the anionic polymerization of methyl isopropenyl ketone using specific organometallic catalysts can yield highly crystalline polymers. researchgate.netcapes.gov.br For instance, catalysts such as certain "at"-complexes or diethylzinc (B1219324) have been effective in producing crystalline poly(methyl isopropenyl ketone). researchgate.netcapes.gov.br The crystallinity of these polymers is a strong indication of a high degree of stereoregularity, likely isotactic or syndiotactic, which arises from the coordination of the incoming monomer with the catalyst system during the polymerization process. The use of phenylmagnesium iodide as a catalyst has also been reported to yield a fraction of crystalline polymer alongside an amorphous portion. researchgate.net

While cationic polymerization of vinyl monomers is a well-established field, specific studies on the stereoregular cationic polymerization of 3-methylbut-3-en-2-one are less documented. However, the principles of stereoselective cationic polymerization, which often involve the use of chiral catalysts or specific reaction conditions to control the approach of the monomer to the growing chain end, could potentially be applied to achieve stereocontrol in the cationic polymerization of this monomer. nih.gov

Living Anionic Polymerization Methodologies

The anionic polymerization of vinyl ketones, such as 3-methylbut-3-en-2-one, also known as methyl isopropenyl ketone (MIK), is characterized by the high reactivity of the monomer. researchgate.net This reactivity allows for polymerization to be initiated by a range of nucleophiles, from strong organometallic compounds to weaker bases like alkali alkoxides. researchgate.net However, the presence of the polar carbonyl group introduces complexity, as it can lead to side reactions with the initiator and the propagating carbanionic chain end, which complicates efforts to achieve a truly living polymerization. cmu.edusemanticscholar.org

Living anionic polymerization is a powerful technique that proceeds without chain transfer and termination steps, enabling precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the synthesis of complex polymer architectures. semanticscholar.orgadvancedsciencenews.comencyclopedia.pub For a polymerization to be considered living, the rate of initiation must be competitive with or faster than the rate of propagation, ensuring all chains grow simultaneously. semanticscholar.org

Research into the anionic polymerization of MIK has demonstrated that certain catalyst systems can produce polymers with specific properties. For instance, organometallic catalysts, including phenylmagnesium iodide and diethylzinc, have been successfully used to polymerize MIK. researchgate.netresearchgate.net In some cases, these polymerizations yield highly crystalline poly(methyl isopropenyl ketone) (PMIK). researchgate.netresearchgate.net The choice of initiator is critical; its reactivity should ideally match that of the propagating anion to minimize side reactions. semanticscholar.org While highly reactive initiators like alkyllithiums are common in anionic polymerization, their use with vinyl ketones requires careful control of reaction conditions, such as low temperatures, to suppress unwanted reactions with the carbonyl group. semanticscholar.orglibretexts.org

The table below summarizes initiator systems used for the anionic polymerization of MIK and related vinyl ketones.

| Initiator System | Monomer | Resulting Polymer Characteristics | Reference |

| Phenylmagnesium bromide (etherate) | Methyl Vinyl Ketone | Highly crystalline polymer | researchgate.net |

| Calcium zinc tetraethyl | Methyl Vinyl Ketone | Highly crystalline polymer | researchgate.net |

| Diethylzinc | Methyl Isopropenyl Ketone | Highly crystalline specimens | researchgate.net |

| Phenylmagnesium iodide | Methyl Isopropenyl Ketone | Crystalline and amorphous fractions | researchgate.net |

| Organolithium Compounds (general) | Vinyl Monomers | Can initiate polymerization if resulting anion is more stable | libretexts.org |

This table is interactive. Click on the headers to sort the data.

Achieving living conditions for MIK polymerization requires mitigating side reactions. Strategies include using initiators with reduced reactivity and maintaining low polymerization temperatures to enhance the stability of the propagating anionic chain ends. semanticscholar.orgrsc.org

Polymer Architecture Control in 3-Methylbut-3-en-2-one Polymers

The ability to control polymer architecture, such as the creation of block and graft copolymers, is a significant advantage of living polymerization techniques. advancedsciencenews.comencyclopedia.pub By maintaining active anionic chain ends after the initial monomer is consumed, a second, different monomer can be added to grow a new, distinct block. encyclopedia.pub This precise control allows for the design of macromolecules with tailored properties for a wide range of applications. harth-research-group.org

Synthesis of Block Copolymers with Enone Blocks

The synthesis of block copolymers is one of the most important applications of living anionic polymerization. encyclopedia.pub The process typically involves the sequential addition of different monomers to the reaction. encyclopedia.pub To create a block copolymer containing a PMIK segment, a non-ketone monomer that is amenable to living anionic polymerization, such as styrene (B11656), is polymerized first.

The synthesis of a diblock copolymer, for example, polystyrene-b-poly(methyl isopropenyl ketone), would proceed as follows:

First Block Synthesis : Styrene polymerization is initiated using an appropriate initiator (e.g., an alkyllithium like sec-BuLi) in an inert solvent like tetrahydrofuran (B95107) (THF). The polymerization proceeds until all the styrene monomer is consumed, resulting in living polystyrene chains with active carbanionic ends (polystyryllithium). semanticscholar.org

Second Block Synthesis : A measured amount of MIK monomer is then introduced into the reactor. The living polystyryl anions initiate the polymerization of MIK, forming the second block. encyclopedia.pub

Termination : The polymerization is concluded by the deliberate addition of a terminating agent, such as methanol, which protonates the active chain ends. du.edu.eg

The order of monomer addition is crucial and is dictated by the relative nucleophilicity of the propagating chain ends. encyclopedia.pub The polystyryl anion is sufficiently nucleophilic to initiate the polymerization of MIK. The reverse sequence, where the enolate anion of PMIK would need to initiate styrene polymerization, is generally less favorable. mdpi.com

The table below outlines the general steps for the synthesis of a polystyrene-b-poly(methyl isopropenyl ketone) diblock copolymer.

| Step | Procedure | Purpose | Expected Outcome | Reference |

| 1 | Polymerize styrene with sec-BuLi in THF. | Create the first block with a living anionic end. | Living polystyrene chains of controlled molecular weight and low PDI. | semanticscholar.org |

| 2 | Add MIK monomer to the living polystyrene solution. | Grow the second block from the living chain ends. | Formation of a diblock copolymer with active enolate chain ends. | encyclopedia.pub |

| 3 | Introduce a terminating agent (e.g., methanol). | Deactivate the living chain ends to yield the final polymer. | A stable, well-defined polystyrene-b-poly(methyl isopropenyl ketone) diblock copolymer. | du.edu.eg |

This table is interactive. Click on the headers to sort the data.

This methodology allows for the creation of well-defined block copolymers where the PMIK block provides unique functionality due to its polar ketone groups. nih.gov

Graft Copolymerization Strategies

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that have a different composition. nih.gov The synthesis of graft copolymers containing PMIK can be achieved through several primary strategies, including "grafting to," "grafting from," and "grafting through." nih.gov

"Grafting to" Methodology: This approach involves attaching pre-synthesized polymer chains to a polymer backbone. nih.gov

Living anionic polymerization of MIK is carried out to produce PMIK chains of a specific molecular weight.

The living enolate ends are then reacted with a suitable electrophilic terminating agent to introduce a functional group (e.g., a hydroxyl or amine group) at one end of the chain. encyclopedia.pub

This end-functionalized PMIK is then reacted with a polymer backbone that contains complementary reactive sites, forming covalent bonds that attach the PMIK chains as grafts.

"Grafting from" Methodology: In this strategy, the grafts are grown directly from the polymer backbone. nih.gov

A polymer backbone is synthesized or modified to contain anionic initiating sites along its chain.

This macroinitiator is then used to initiate the anionic polymerization of MIK. The PMIK side chains grow "from" the backbone. This method can lead to a higher grafting density compared to the "grafting to" approach. An analogous process has been used to graft poly(methyl vinyl ketone) onto surfaces. nih.gov

The table below compares the "grafting to" and "grafting from" strategies for synthesizing graft copolymers with PMIK.

| Strategy | Description | Advantages | Disadvantages |

| Grafting to | Pre-formed, end-functionalized PMIK chains are attached to a reactive polymer backbone. | Allows for full characterization of the grafts before attachment. Control over graft length. | Grafting efficiency can be limited by steric hindrance, often resulting in lower graft density. |

| Grafting from | PMIK chains are grown from initiating sites located on the main polymer backbone. | Can achieve higher grafting densities. Steric hindrance is less of an issue during polymerization. | Characterization of the grafted chains is more difficult as they are already attached to the backbone. |

This table is interactive. Click on the headers to sort the data.

These grafting techniques provide versatile pathways to new materials that combine the properties of the backbone polymer with the distinct characteristics of the poly(methyl isopropenyl ketone) side chains. nih.govnih.gov

Advanced Polymerization Research of Styrene

Controlled Radical Polymerization (CRP) of Styrene (B11656)

Controlled radical polymerization, also known as reversible-deactivation radical polymerization (RDRP), represents a significant advancement in polymer synthesis, enabling the production of polymers with predetermined molecular weights, low dispersity, and complex architectures. acs.org These techniques are founded on establishing a dynamic equilibrium between active propagating radicals and dormant species. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that allows for the synthesis of well-defined polymers. The core of RAFT polymerization lies in the use of a chain transfer agent (CTA), typically a dithioester or related compound, which mediates the polymerization via a degenerative chain transfer process. acs.orgtandfonline.com

Kinetic studies of RAFT polymerization of styrene have shown that the polymerization rate is proportional to the square root of the initiator concentration, such as benzoyl peroxide (BPO). acs.orgkyoto-u.ac.jp The pseudo-first-order activation rate constant, k_act_, is directly proportional to the concentration of the propagating polymer radical (P•), confirming that the reversible addition-fragmentation chain transfer is the primary activation mechanism. acs.orgkyoto-u.ac.jp The exchange rate constant, k_ex_ (where k_ex_ = k_act_/[P•]), is a critical parameter that is highly dependent on the structure of both the dithiocarbonate group of the RAFT agent and the polymer. acs.org High values for k_ex_ are responsible for the low polydispersity (M_w_/M_n_ < 1.1) observed even at early stages of polymerization. acs.org

The activation energy for the exchange rate constant (k_ex_) for a polystyryl dithioacetate has been determined to be 21.0 kJ mol⁻¹, a value consistent with a rapid addition reaction. acs.org The structure of the R-group in the RAFT agent also plays a crucial role; for instance, a benzylic R group is effective for the controlled star polymerization of styrene. tandfonline.com Furthermore, the nature of the Z-group on the trithiocarbonate (B1256668) RAFT agent influences the polymerization rate, with electron-donating groups affecting the conversion and rate. researchgate.net

Table 1: Kinetic Parameters for RAFT Polymerization of Styrene

| Parameter | Description | Typical Value/Observation | Source(s) |

|---|---|---|---|

| Polymerization Rate (R_p_) | Rate of monomer consumption | Proportional to [Initiator]¹ᐟ² | acs.orgkyoto-u.ac.jp |

| Activation Rate Constant (k_act_) | Rate constant for the activation of dormant species | Directly proportional to [P•] | acs.orgkyoto-u.ac.jp |

| Exchange Rate Constant (k_ex_) | Rate constant for the degenerative transfer process | High values lead to low polydispersity | acs.org |

| Activation Energy (E_a_ of k_ex_) | Energy barrier for the exchange reaction | ~21.0 kJ mol⁻¹ for polystyryl dithioacetate | acs.org |

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique for synthesizing well-defined polymers. The mechanism involves the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant species (an alkyl halide) to a transition metal complex (commonly copper-based), which generates a radical that can propagate. mdpi.com

Kinetic studies of the bulk ATRP of styrene, using an initiator like undecenyl-2-bromopropionate and a CuCl/bipyridine catalytic system, have demonstrated that the polymerization follows first-order kinetics with respect to monomer consumption. sciencepublishinggroup.comresearchgate.net This is evidenced by a linear increase in the number-average molecular weight (M_n_) and conversion over time. sciencepublishinggroup.comresearchgate.net The living nature of the polymerization is confirmed by the constant concentration of growing radicals. researchgate.net

A key aspect of the ATRP mechanism is the establishment of a rapid equilibrium between the active and dormant species, which is responsible for the low polydispersity of the resulting polymers. The ratio of initiator to the ligand-to-copper(I) halide is crucial, with a 1:2:1 ratio suggesting that the active copper(I) center coordinates with two bipyridine ligands. sciencepublishinggroup.comresearchgate.net Electrochemically mediated ATRP (eATRP) of styrene has also been explored, where the activator complex is regenerated electrochemically. mdpi.comresearchgate.net In eATRP of styrene using a CuBr₂/TPMA (tris(2-pyridylmethyl)amine) catalyst, dimethylformamide (DMF) was found to be a suitable solvent. mdpi.com The livingness of the eATRP system was demonstrated through chain extension experiments, where a clear shift in molecular weight distribution was observed with no evidence of dead chains. mdpi.com

Nitroxide-Mediated Polymerization (NMP) is a CRP method that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain. This process relies on the reversible homolytic cleavage of the C–ON bond of an alkoxyamine at elevated temperatures, which generates the propagating radical and the persistent nitroxide radical. This dynamic equilibrium minimizes irreversible termination reactions. wikipedia.org

The initiation of NMP can occur through a bimolecular process, involving a radical initiator like BPO and a nitroxide such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), or through a unimolecular initiator, which is a pre-formed alkoxyamine. The choice of nitroxide is critical; for instance, TEMPO is effective for styrene polymerization. wikipedia.org Advances in nitroxide design, such as SG1 and TIPNO, have expanded the range of monomers that can be polymerized via NMP. acs.org

Recent studies have shown that NMP of styrene can be accelerated in flow reactors, leading to higher conversions and lower polydispersity index (Đ) values compared to batch reactions. rsc.org For example, the polymerization of styrene with BlocBuilder MA as the initiator at 120 °C in a flow reactor resulted in 63% conversion with a Đ of 1.09, compared to 57% conversion and a Đ of 1.14 in a batch process. rsc.org

Table 2: Comparison of NMP of Styrene in Batch vs. Flow Reactors

| Reaction Condition | Conversion (%) | Polydispersity Index (Đ) | Source |

|---|---|---|---|

| Batch Reactor | 57 | 1.14 | rsc.org |

| Flow Reactor | 63 | 1.09 | rsc.org |

Ionic Polymerization of Styrene: Stereospecificity and Living Systems

Ionic polymerization methods offer exceptional control over polymer synthesis, particularly for producing polymers with high stereoregularity and for creating "living" systems where polymer chains grow without termination or chain transfer.

Anionic polymerization, particularly when initiated by alkyllithium compounds in hydrocarbon solvents, is considered the benchmark for living polymerizations. researchgate.net The polymerization of styrene via this method proceeds in the absence of irreversible chain termination and transfer, allowing for the synthesis of polymers with precisely controlled molecular weights and narrow molecular weight distributions (Đ < 1.05). researchgate.netmdpi.com The mechanism of anionic polymerization of styrene initiated by sodium naphthalenide in tetrahydrofuran (B95107) (THF) was a landmark discovery, demonstrating the formation of "two-ended living polymers". wikipedia.org

The kinetics of anionic polymerization of styrene are significantly influenced by the solvent. In non-polar solvents like benzene (B151609), most of the polystyryllithium species exist as associated dimers, with only a small fraction of unassociated species being reactive. researchgate.net This leads to a kinetic order of 0.5 with respect to the concentration of polystyryllithium. researchgate.net In contrast, the polymerization is much faster in polar solvents like THF due to the solvation and disaggregation of the carbanionic species. uni-bayreuth.de The apparent activation energy for the propagation of styrene polymerization in benzene initiated by butyllithium (B86547) is reported to be 14,300 calories (59.8 kJ·mol⁻¹). researchgate.net

The addition of phosphazene superbases can significantly alter the kinetics. For instance, the polymerization rate follows the order of [t-BuP₄]/[sec-BuLi] >>> [t-BuP₂]/[sec-BuLi] >> [t-BuP₁]/[sec-BuLi] > sec-BuLi, due to the generation of more reactive anionic species through complexation with the lithium cation. mdpi.com

Table 3: Anionic Polymerization of Styrene - Kinetic Data

| Solvent | Initiator System | Kinetic Order (re: Initiator) | Apparent Activation Energy (Propagation) | Source(s) |

|---|---|---|---|---|

| Benzene | Butyllithium | 0.5 | 14,300 cal/mol (59.8 kJ/mol) | researchgate.net |

| Toluene | Not specified | 0.5 | 59.9 kJ/mol | researchgate.net |

| Ethylbenzene (B125841) | Not specified | 0.5 | 75 ± 8 kJ/mol | researchgate.net |

Cationic polymerization is a type of chain-growth polymerization initiated by a cationic species, suitable for monomers with electron-donating substituents, such as styrene. wikipedia.org The process involves the formation of a carbenium ion which then propagates by adding to monomer units. nih.gov Initiation can be achieved using classical protic acids or Lewis acids. wikipedia.org

A significant challenge in cationic polymerization is the high reactivity of the propagating carbocation, which can lead to chain transfer reactions. nih.gov Chain transfer can occur to the monomer, polymer, or solvent, which limits the molecular weight and broadens the molecular weight distribution. libretexts.org For example, in the cationic polymerization of isobutylene, chain growth can cease when the terminal carbocation loses a proton, forming a terminal alkene. libretexts.org

Studies on the polymerization of styrene have investigated chain transfer with the monomer itself and with initiators like benzoyl peroxide. acs.org The prevalence of chain transfer reactions in cationic systems makes achieving a truly "living" polymerization more challenging than in anionic systems. However, under specific conditions, such as low temperatures, chain transfer can be minimized, leading to the formation of linear, unbranched polymers. libretexts.org

Novel Styrene Polymerization Techniques

The polymerization of styrene, a cornerstone of the polymer industry, continues to be an active area of research. Scientists are persistently exploring novel techniques to gain better control over the polymerization process, polymer architecture, and material properties. This section delves into recent advancements in emulsion, suspension, photoinitiated, and electrochemical polymerization methods for styrene.

Emulsion and Suspension Polymerization: Mechanistic Insights

Emulsion and suspension polymerization are well-established heterogeneous polymerization techniques that offer distinct advantages in controlling reaction kinetics and polymer morphology.

Emulsion Polymerization: This method involves the polymerization of monomer droplets dispersed in an aqueous phase, stabilized by a surfactant to form micelles. The initiation of polymerization occurs within these micelles, which then transform into polymer particles. researchgate.net A key feature of emulsion polymerization is that the rate of polymerization can be high while still producing polymers with high molecular weight, a combination not easily achieved in bulk or solution polymerization. acs.org

The mechanism of emulsion polymerization is typically described by the Smith-Ewart model, which outlines three stages. researchgate.net In Stage I, initiator radicals, generated in the aqueous phase, enter the monomer-swollen micelles, initiating polymerization and forming new polymer particles. This stage continues until all micelles have been consumed. researchgate.net Stage II is characterized by a constant rate of polymerization, where the monomer diffuses from the larger monomer droplets through the aqueous phase to the growing polymer particles. researchgate.net The number of radicals per particle is a critical factor influencing the kinetics. Stage III begins when the separate monomer droplet phase disappears, leading to a decrease in the polymerization rate as the monomer concentration within the particles is depleted. researchgate.net

Recent research has explored Pickering emulsion polymerization, where solid inorganic nanoparticles are used as stabilizers instead of traditional surfactants. mdpi.com This approach can lead to the formation of hybrid organic-inorganic materials with unique properties. mdpi.com Studies on semicontinuous styrene-montmorillonite-supported processes have provided insights into the kinetics, revealing differences from classical emulsion polymerization, such as a different number of reaction rate intervals. mdpi.com

Suspension Polymerization: In contrast to emulsion polymerization, suspension polymerization involves dispersing the monomer as larger droplets (typically 10-1000 µm) in a continuous aqueous phase. researchgate.net Polymerization is initiated within these monomer droplets by a monomer-soluble initiator. rsc.org Each droplet can be considered a mini-bulk reactor. researchgate.net The process results in the formation of polymer beads, which are easily isolated. rsc.org

The stability of the monomer droplets is maintained by the use of stabilizers or protective colloids, which prevent the droplets from coalescing. rsc.org The kinetics within the monomer droplets are similar to those of bulk polymerization. researchgate.net The rate of polymerization and the molecular weight of the resulting polymer are primarily governed by the initiator concentration and the temperature. rsc.org An important advantage of this technique is the effective removal of the heat of polymerization by the surrounding aqueous medium. rsc.org

Recent developments include processes that allow for the polymerization of styrene in the presence of flame retardants, which can negatively impact the molecular weight of the resulting polystyrene. acs.org By carefully controlling the dosing of the initiator, it is possible to counteract this effect and produce polystyrene with the desired molecular weight. acs.org

| Feature | Emulsion Polymerization | Suspension Polymerization |

| Locus of Polymerization | Monomer-swollen micelles/polymer particles | Monomer droplets |

| Initiator Solubility | Water-soluble | Monomer-soluble |

| Particle/Droplet Size | 0.05 - 5 µm | 10 - 1000 µm |

| Kinetics | Complex, involves partitioning of monomer and radicals | Similar to bulk polymerization |

| Product Form | Latex (polymer dispersion) | Beads/pearls |

Photoinitiated and Electrochemical Polymerization of Styrene

Light and electricity offer alternative energy sources to initiate and control styrene polymerization, leading to unique polymer structures and functionalities.

Photoinitiated Polymerization: This technique utilizes light, typically in the UV range, to generate radical species from a photoinitiator, which then initiate the polymerization of styrene. mdpi.comdu.edu.eg A common photoinitiator is 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), which forms radicals upon UV exposure. mdpi.com Photoinitiated polymerization offers spatial and temporal control over the polymerization process, allowing for the creation of patterned polymer films. mdpi.commdpi.com

Research has demonstrated the successful photopolymerization of styrene derivatives, confirming the reaction by the disappearance of the vinyl group's characteristic peak in infrared spectroscopy. mdpi.com Interestingly, studies have shown that in some systems, polymerization can continue even after the photoinitiator has been consumed, with the average molecular weight increasing with monomer conversion, suggesting a photo-controlled radical polymerization mechanism. wikipedia.org This can be attributed to a photo-electron transfer between the styrene monomer and a repeating unit in the polystyrene chain. wikipedia.org Surface-initiated photopolymerization from self-assembled monolayers on gold has also been achieved, creating grafted polystyrene films. du.edu.eg

Electrochemical Polymerization: This method uses an electric potential to initiate polymerization. It can be broadly categorized into anodic (oxidative) and cathodic (reductive) electropolymerization. rsc.org

Reductive Electropolymerization: In this process, an electron is transferred to the monomer, creating a radical anion which then initiates anionic polymerization. researchgate.netmdpi.com This has been demonstrated for styrene and its derivatives. researchgate.netmdpi.com The mechanism is believed to be anionically initiated, followed by carbon-carbon bond formation as a result of the reaction between the formed radicals and subsequent chain propagation. researchgate.net The electropolymerization of styrene can be facilitated by intermediates like fullerene sulphides, which can lower the required potential for polymerization due to their redox properties. libretexts.org

Oxidative Electropolymerization: While less common for styrene itself, oxidative electropolymerization is a widely used method for many monomers where the monomer is oxidized to form a radical cation that initiates polymerization. rsc.org

A related technique is electrochemically mediated atom transfer radical polymerization (eATRP), which has been successfully applied to styrene. acs.org In eATRP, an electric potential is used to regenerate the active catalyst species, allowing for well-controlled polymerization and the synthesis of polystyrene with a narrow molecular weight distribution and predefined molecular weight. acs.org

| Technique | Initiation Method | Key Advantages |

| Photoinitiated Polymerization | UV light and a photoinitiator | Spatial and temporal control, patterning |

| Electrochemical Polymerization | Applied electric potential | Control over initiation, synthesis of conductive polymers, thin film formation |

Syndio-specific Polymerization Catalysis

The stereochemistry of polystyrene significantly influences its properties. While atactic polystyrene is amorphous, isotactic and syndiotactic polystyrene are semi-crystalline. Syndiotactic polystyrene (sPS), in particular, has garnered significant interest due to its high melting point (around 270 °C), low density, and excellent chemical resistance. acs.org The synthesis of sPS is achieved through syndio-specific polymerization, which relies on specialized catalyst systems.

The breakthrough in sPS synthesis came in 1985 with the discovery by Ishihara and coworkers that certain homogeneous catalyst systems, particularly those based on half-titanocene complexes like CpTiCl₃ combined with methylaluminoxane (B55162) (MAO) as a cocatalyst, could efficiently produce highly syndiotactic polystyrene. acs.orguni-bayreuth.de

Catalyst Systems for Syndiotactic Polystyrene:

Titanium-Based Catalysts: Half-titanocene complexes of the type Cp'TiX₃ (where Cp' is a cyclopentadienyl-type ligand and X is a halide or alkoxide) activated by MAO are the most well-known catalysts for styrene syndiospecific polymerization. uni-bayreuth.demdpi.com The catalytic activity and the molecular weight of the resulting sPS can be influenced by the nature of the ligands on the titanium center. acs.org For instance, the introduction of non-cyclopentadienyl donor ligands can enhance the catalytic activity. mdpi.com Fluorinated phenoxy half-titanocene catalysts have shown higher catalytic activity and produced sPS with higher molecular weight, especially under conditions with a low amount of MAO. acs.org

Rare-Earth Metal Catalysts: More recently, rare-earth metal catalysts, particularly those based on scandium, have emerged as highly active systems for the syndio-specific polymerization of styrene. Cationic scandium catalytic systems can produce pure sPS with very high syndiotacticity. These catalysts have also been instrumental in understanding the mechanism of syndiospecific polymerization. mdpi.com Furthermore, redox-controlled syndio-specific polymerization of styrene has been achieved using ferrocenyl-functionalized half-sandwich scandium complexes, allowing for the polymerization to be switched on and off.

The copolymerization of styrene with other monomers using these syndiospecific catalysts allows for the creation of a wide range of new materials with tailored properties. For example, copolymers of styrene and divinylbenzene (B73037) or other functionalized styrenic monomers can be synthesized. mdpi.com

| Catalyst System | Example Precatalyst | Cocatalyst | Key Features |

| Half-Titanocene | CpTiCl₃, Cp*Ti(OC₆F₅)₃ | Methylaluminoxane (MAO) | High syndiospecificity, well-established system. acs.orguni-bayreuth.de |

| Rare-Earth Metal | (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF) | [Ph₃C][B(C₆F₅)₄] | High activity, pure sPS, potential for redox control. |

Copolymerization Strategies Involving 3 Methylbut 3 En 2 One and Styrene

Radical Copolymerization Kinetics and Microstructure Analysis

The kinetics of radical copolymerization and the resulting microstructure of the polymer chains are fundamental to understanding and controlling the properties of the final material.

Determination of Reactivity Ratios for 3-Methylbut-3-en-2-one/Styrene (B11656) Systems

Reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers in the system. open.edu These ratios determine the composition of the copolymer and the sequence distribution of the monomer units along the chain. open.edu

Due to the lack of experimentally determined reactivity ratios for the 3-Methylbut-3-en-2-one/styrene pair, the Alfrey-Price Q-e scheme can be employed to predict their copolymerization behavior. The Q-e scheme assigns a Q value, representing the reactivity of the monomer due to resonance stabilization, and an e value, representing the polarity of the monomer, to each monomer.

For styrene (M₁), the widely accepted Q₁ and e₁ values are 1.00 and -0.80, respectively. For 3-Methylbut-3-en-2-one (M₂), we can use the values for the structurally similar methyl vinyl ketone (MVK) as an approximation. The Q₂ and e₂ values for MVK are reported as 0.68 and 0.69, respectively. stanford.edu

The reactivity ratios can be estimated using the following equations:

r₁ = (Q₁/Q₂) * exp[-e₁ * (e₁ - e₂)]

r₂ = (Q₂/Q₁) * exp[-e₂ * (e₂ - e₁)]

Based on these values, the predicted reactivity ratios for the styrene/MVK system would be:

r₁ (styrene) ≈ 0.46

r₂ (MVK) ≈ 0.52

This suggests that in a copolymerization of styrene and a monomer like MVK, both radicals prefer to react with the other monomer, leading to a tendency towards alternation. The product of the reactivity ratios (r₁ * r₂ ≈ 0.24) is significantly less than 1, further indicating a strong alternating tendency. This behavior is in contrast to ideal copolymerization where r₁*r₂ = 1, resulting in a random incorporation of monomers. open.edu

Interactive Data Table: Q-e Values and Predicted Reactivity Ratios

| Monomer | Q-value | e-value | Predicted Reactivity Ratio (vs. Styrene) |

| Styrene | 1.00 | -0.80 | r₁ ≈ 0.46 |

| Methyl Vinyl Ketone (as analogue for 3-Methylbut-3-en-2-one) | 0.68 | 0.69 | r₂ ≈ 0.52 |

Note: The reactivity ratios for 3-Methylbut-3-en-2-one are predicted based on the values for methyl vinyl ketone.

Sequence Distribution and Stereoregularity in Copolymers

The sequence distribution of monomer units in a copolymer chain is a direct consequence of the reactivity ratios. sci-hub.se For the predicted reactivity ratios of the 3-Methylbut-3-en-2-one/styrene system, where both r₁ and r₂ are less than 1, the copolymer is expected to have a predominantly alternating sequence of monomer units. This means that a styrene unit is more likely to be followed by a 3-Methylbut-3-en-2-one unit, and vice versa. This contrasts with block copolymers, where long sequences of one monomer are followed by long sequences of the other. open.edu

The stereoregularity, or tacticity, of the copolymer refers to the spatial arrangement of the monomer units' side groups along the polymer backbone. In radical polymerization, the stereochemistry is generally less controlled, leading to atactic polymers with a random arrangement of side groups. However, the specific monomers and reaction conditions can influence the stereoregularity. For styrene-containing copolymers, syndiotactic (alternating side group orientation) and isotactic (same side group orientation) structures can be achieved under specific catalytic conditions, though this is less common in conventional radical polymerization. rsc.org

Controlled Copolymerization Methodologies

Controlled or "living" radical polymerization techniques offer precise control over molecular weight, molecular weight distribution, and copolymer architecture.

RAFT Copolymerization for Block and Gradient Copolymers

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be used to synthesize a wide range of polymer architectures. boronmolecular.com By adding a suitable RAFT agent to a conventional free-radical polymerization, the growth of polymer chains can be controlled, allowing for the synthesis of well-defined block and gradient copolymers. boronmolecular.comresearchgate.net

For the 3-Methylbut-3-en-2-one/styrene system, a diblock copolymer could be synthesized by first polymerizing styrene via RAFT to create a polystyrene macro-RAFT agent. This macro-RAFT agent can then be used to initiate the polymerization of 3-Methylbut-3-en-2-one, resulting in a poly(styrene-b-3-methylbut-3-en-2-one) block copolymer. Gradient copolymers, where the composition changes gradually along the polymer chain, could also be prepared by controlling the monomer feed composition during the RAFT copolymerization.

ATRP for Alternating and Segmented Copolymers

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization method that utilizes a transition metal catalyst to reversibly activate and deactivate dormant polymer chains. cmu.edu This technique allows for the synthesis of copolymers with controlled molecular weights and narrow polydispersities.

In the context of 3-Methylbut-3-en-2-one and styrene, ATRP could be employed to synthesize alternating copolymers, taking advantage of the inherent alternating tendency predicted by the reactivity ratios. By carefully controlling the reaction conditions, it is possible to favor the alternating addition of the two monomers. Furthermore, segmented copolymers, which consist of alternating blocks of the two monomers, could be synthesized by sequential monomer addition using ATRP. For instance, a poly(styrene-alt-3-methylbut-3-en-2-one) segment could be synthesized first, followed by the addition of a block of pure polystyrene or poly(3-methylbut-3-en-2-one).

Advanced Copolymer Architectures

The use of controlled polymerization techniques opens the door to creating more complex and functional copolymer architectures beyond simple linear block or random copolymers. For the 3-Methylbut-3-en-2-one/styrene system, this could include:

Star Copolymers: By using a multi-functional initiator in a RAFT or ATRP process, star-shaped copolymers with a central core and multiple arms of poly(3-methylbut-3-en-2-one-co-styrene) can be synthesized.

Graft Copolymers: A pre-existing polymer backbone can be modified with initiation sites for the copolymerization of 3-Methylbut-3-en-2-one and styrene, resulting in a graft copolymer with chains of the copolymer grafted onto the main backbone.

Hyperbranched Copolymers: Through the use of a monomer that also contains an initiating group (an "inimer"), highly branched copolymer structures can be achieved.

These advanced architectures can lead to unique material properties and applications that are not accessible with linear copolymers.

Synthesis of Star and Brush Copolymers

The synthesis of star and brush copolymers, which are characterized by multiple polymer chains emanating from a central core or a linear backbone, respectively, can be approached using controlled/living radical polymerization (C/LRP) techniques. Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly well-suited for this purpose as they allow for the precise control over molecular weight and dispersity of the polymer arms or grafts. researchgate.netmdpi.com

Brush Copolymers: The "Grafting From" Approach

A prevalent method for synthesizing polymer brushes is the "grafting from" technique, where polymer chains are grown from initiator sites immobilized on a surface or a macromolecular backbone. capes.gov.br For a copolymer brush of 3-Methylbut-3-en-2-one and styrene, a substrate (e.g., silica (B1680970) or a polymer film) can be functionalized with an ATRP initiator, such as a derivative of 2-bromoisobutyryl bromide. The subsequent polymerization is carried out by exposing the functionalized surface to a solution containing both 3-Methylbut-3-en-2-one and styrene, along with a suitable catalyst system (e.g., Cu(I)Br/ligand). researchgate.net The composition of the grafted copolymer chains can be controlled by the monomer feed ratio.

The characteristics of the resulting copolymer brushes are influenced by factors such as initiator density on the surface and the polymerization conditions. A higher initiator density generally leads to more extended brush conformations due to steric repulsion between the growing chains.

Illustrative Data for Hypothetical Brush Copolymer Synthesis

| Sample ID | Monomer Feed Ratio (Styrene:3-Methylbut-3-en-2-one) | Grafted Chain Mn ( g/mol ) | Dispersity (Đ) | Grafting Density (chains/nm²) |

| BC-1 | 90:10 | 15,000 | 1.15 | 0.4 |